
1-Bromo-2,3-dichloro-4-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dichloro-4-phenoxybenzene is an organic compound with the molecular formula C12H7BrCl2O It is a derivative of benzene, featuring bromine, chlorine, and phenoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-dichloro-4-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,3-dichloro-4-phenoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3-dichloro-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation may produce quinones or other oxidized products .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dichloro-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-dichloro-4-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can undergo further reactions. The phenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3-dichlorobenzene: Similar in structure but lacks the phenoxy group, which affects its reactivity and applications.
1-Bromo-4-phenoxybenzene: Lacks the chlorine substituents, leading to different chemical properties and reactivity.
2,3-Dichloro-4-phenoxybenzene: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness: 1-Bromo-2,3-dichloro-4-phenoxybenzene is unique due to the combination of bromine, chlorine, and phenoxy substituents on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88803-79-6 |
|---|---|
Molekularformel |
C12H7BrCl2O |
Molekulargewicht |
317.99 g/mol |
IUPAC-Name |
1-bromo-2,3-dichloro-4-phenoxybenzene |
InChI |
InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
WOQJPIHVYSZOKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



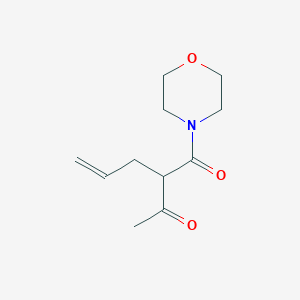
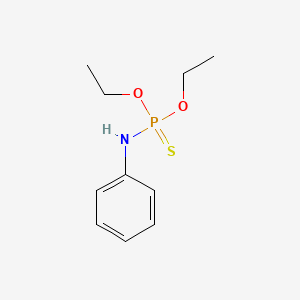

![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
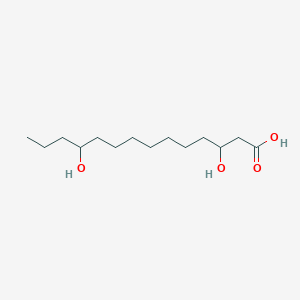

![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
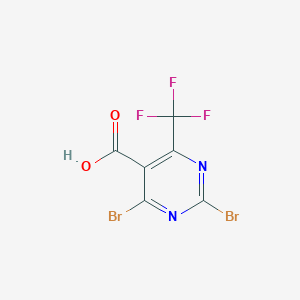
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
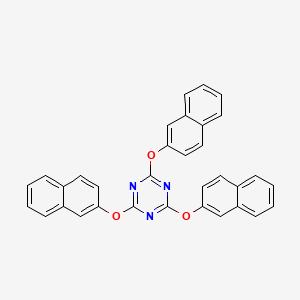
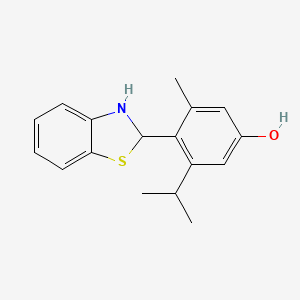
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
